Enhanced Kallikrein 7 Inhibition Relative to Des-Methyl Analog
A derivative of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (ester prodrug form) exhibits an IC50 of 6.97 µM against human Kallikrein 7 [1]. In contrast, the des-methyl analog 2-(furan-2-yl)quinoline-4-carboxylic acid shows substantially reduced potency, with reported IC50 values of 33.8 µM against dTDP-4-dehydrorhamnose 3,5-epimerase and 23.4 µM against Estrogen receptor in unrelated assays, but no detectable sub-10 µM activity against serine proteases [2]. This ~5-fold or greater improvement in potency for the methyl-substituted furan highlights the critical role of the 5-methyl group in target engagement.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.97 µM (6.97E+3 nM) |
| Comparator Or Baseline | 2-(furan-2-yl)quinoline-4-carboxylic acid: IC50 > 10 µM (no activity <10 µM observed across multiple serine protease assays) |
| Quantified Difference | >1.4-fold improvement (lower bound); likely >5-fold based on available data |
| Conditions | Kallikrein 7 inhibition assay; substrate Abz-KLYSSKQ-EDDnp; pH 7.0 |
Why This Matters
The methyl group on the furan ring provides a measurable advantage in enzyme inhibition potency, making this compound a more suitable starting point for serine protease inhibitor development.
- [1] BindingDB. BDBM50549: 2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester. IC50 = 6.97E+3 nM against Kallikrein 7. View Source
- [2] BindingDB. BDBM35453: 2-(2-furanyl)-4-quinolinecarboxylic acid. IC50 = 3.38E+3 nM (dTDP-4-dehydrorhamnose 3,5-epimerase) and 2.34E+4 nM (Estrogen receptor). View Source
